5-ethynyl-3-methylpyridine-2-carbonitrile
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Overview
Description
5-ethynyl-3-methylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 3-position, and a carbonitrile group at the 2-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-3-methylpyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-3-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Formation of 5-ethynyl-3-methylpyridine-2-carboxaldehyde.
Reduction: Formation of 5-ethynyl-3-methylpyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-ethynyl-3-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-ethynyl-3-methylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl and carbonitrile groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-methylpyridine-2-carbonitrile: Lacks the ethynyl group, which may affect its reactivity and applications.
5-ethynylpyridine-2-carbonitrile: Lacks the methyl group, which may influence its physical and chemical properties.
5-ethynyl-3-methylpyridine: Lacks the carbonitrile group, which may alter its biological activity and chemical reactivity.
Uniqueness
5-ethynyl-3-methylpyridine-2-carbonitrile is unique due to the presence of both the ethynyl and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
2648957-72-4 |
---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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